Pomalidomide-PEG1-C2-N3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

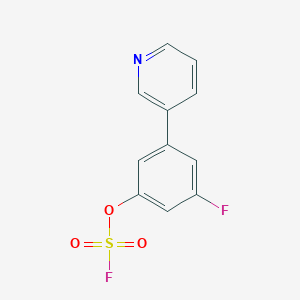

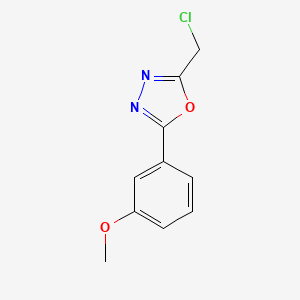

Pomalidomide-PEG1-C2-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and 1-unit PEG linker used in PROTAC technology . It contains a cereblon ligand, a hydrophilic PEG1 linker, an alkylC2 chain, and a terminal azide . This product is ready for conjugation to target proteins for PROTAC R&D .

Synthesis Analysis

Pomalidomide-PEG1-C2-N3 is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Molecular Structure Analysis

The molecular formula of Pomalidomide-PEG1-C2-N3 is C17H18N6O5 . The molecular weight is 386.4 g/mol . The InChI is 1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14 (11)17 (27)23 (16 (10)26)12-4-5-13 (24)21-15 (12)25/h1-3,12,19H,4-9H2, (H,21,24,25) . The Canonical SMILES is C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN=[N+]=[N-] .

Chemical Reactions Analysis

Pomalidomide-PEG1-C2-N3 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Physical And Chemical Properties Analysis

The molecular weight of Pomalidomide-PEG1-C2-N3 is 386.4 g/mol . The XLogP3 is 1.6 . The Hydrogen Bond Donor Count is 2 . The Hydrogen Bond Acceptor Count is 8 . The Rotatable Bond Count is 8 . The Exact Mass is 386.13386770 g/mol . The Monoisotopic Mass is 386.13386770 g/mol . The Topological Polar Surface Area is 119 Ų . The Heavy Atom Count is 28 . The Formal Charge is 0 . The Complexity is 706 .

Applications De Recherche Scientifique

Application in Multiple Myeloma Treatment

Pomalidomide, a new generation immunomodulatory drug (IMiD), has been extensively studied for its efficacy in treating heavily pretreated multiple myeloma (MM). It demonstrates significant efficacy, especially in patients who have undergone multiple lines of treatments and are refractory to other drugs like bortezomib, thalidomide, and lenalidomide. Pomalidomide's oral administration offers very good compliance and can be used in a domestic setting. In trials, it showed a high overall response rate, with rapid response times and manageable toxicity profiles. These findings support the role of pomalidomide as a salvage regimen for heavily pretreated MM patients (Cerchione et al., 2022), (Cerchione et al., 2018).

Preclinical and Clinical Investigations

Pomalidomide has undergone preclinical and clinical investigations, demonstrating improved efficacy and a better toxicity profile compared to its sister compounds, lenalidomide and thalidomide. It is effective in patients with relapsed or refractory MM, particularly those refractory to lenalidomide and bortezomib. Its addition to the anti-myeloma armamentarium is expected to significantly impact the clinical outcomes of advanced stage relapsed and refractory MM patients (Chanan-Khan et al., 2013).

Pharmacokinetic Analyses

Pomalidomide has been the subject of pharmacokinetic studies. A robust HPLC assay with fluorescence detection for pomalidomide has been developed, which is crucial for ongoing clinical trials in various malignancies. This assay offers a sensitive, accurate, and precise method for pomalidomide quantification, facilitating its application in clinical pharmacokinetics (Shahbazi et al., 2014).

Therapeutic Application in Sickle Cell Anemia

Pomalidomide has potential applications in sickle cell anemia treatment by reactivating fetal hemoglobin production. It induces a fetal-like erythroid differentiation program, leading to a reversion of γ-globin silencing in adult human erythroblasts. This reprogramming is conserved in hematopoietic progenitors from individuals with sickle cell anemia, reinforcing its potential as a treatment for β-hemoglobinopathies (Dulmovits et al., 2016).

Impact on Tumor Microenvironment

Pomalidomide shows significant therapeutic activity against CNS lymphoma and impacts the tumor microenvironment in murine models. It alters the polarization of tumor-associated macrophages and enhances the activity of macrophages and natural killer cells, indicating its role in modifying the immune landscape of tumors (Li et al., 2013).

Modulation of Immune Response

Pomalidomide enhances antitumor immunity by inhibiting PD-L1 expression, which is crucial for the immune evasion of cancer cells. It suppresses PD-L1 upregulation on antigen-presenting cells and tumor cells, promoting CTL activity and preventing T-cell tolerance. This immunomodulatory effect is significant for cancer therapy (Fujiwara et al., 2018).

Mécanisme D'action

Target of Action

Pomalidomide-PEG1-C2-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . The primary target of this compound is CDK6 . CDK6 is a protein kinase involved in the regulation of the cell cycle, and it plays a crucial role in cell proliferation and growth .

Mode of Action

Pomalidomide-PEG1-C2-N3 interacts with its target, CDK6, by inducing its degradation . This is achieved through the PROTAC (Proteolysis Targeting Chimera) technology, which harnesses the cell’s own ubiquitin-proteasome system to selectively degrade target proteins . The compound serves as a bridge, bringing the target protein (CDK6) in close proximity to an E3 ubiquitin ligase, which tags the target for degradation .

Biochemical Pathways

The degradation of CDK6 affects the cell cycle regulation pathway. CDK6 is a key player in the transition from the G1 phase to the S phase of the cell cycle . Its degradation can halt cell cycle progression, leading to the inhibition of cell proliferation .

Pharmacokinetics

The systemic exposure to a single dose, as determined by the area under the plasma concentration-time curve (AUC), increased in an approximately dose-proportional manner .

Result of Action

The result of Pomalidomide-PEG1-C2-N3 action is the degradation of CDK6 . This leads to the inhibition of cell cycle progression and, consequently, the suppression of cell proliferation . This can be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action of Pomalidomide-PEG1-C2-N3 can be influenced by various environmental factors. For instance, the pH and enzymatic activity in the cellular environment can impact the stability and efficacy of the compound . Furthermore, the compound’s action may also be influenced by the presence of other proteins or compounds in the cellular environment .

Safety and Hazards

The safety data sheet for Pomalidomide-PEG1-C2-N3 suggests using water spray, alcohol-resistant foam, dry chemical or carbon dioxide in case of fire . Special hazards arising from the substance or mixture include Carbon oxides, Nitrogen oxides (NOx) . Firefighters are advised to wear self-contained breathing apparatus if necessary .

Orientations Futures

Propriétés

IUPAC Name |

4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14(11)17(27)23(16(10)26)12-4-5-13(24)21-15(12)25/h1-3,12,19H,4-9H2,(H,21,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPMWHWTBBYBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide-PEG1-C2-N3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(1,3-benzodioxol-5-yl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B2370844.png)

![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide](/img/structure/B2370848.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2370852.png)

![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2370853.png)

![3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370861.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone](/img/structure/B2370864.png)

![Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2370865.png)